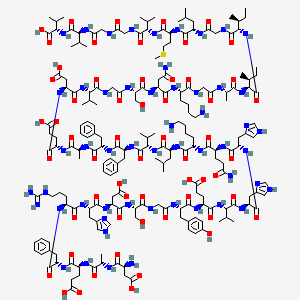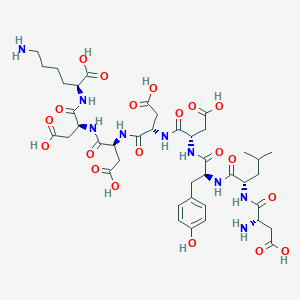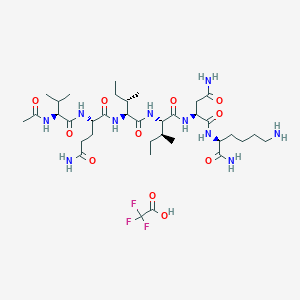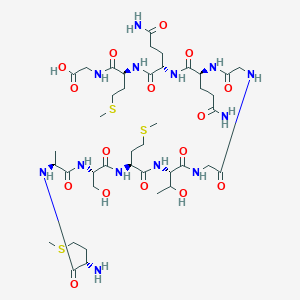
Galanin (1-16), mouse, porcine, rat TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Galanin (1-16), mouse, porcine, rat (TFA) is an agonist of the hippocampal galanin receptor, with a Kd of 3 nM.
Scientific Research Applications
Discovery and Initial Research
- Identification of Galanin : The peptide galanin was first isolated from porcine intestinal extract, identified by its C-terminal amide structure. It comprises 29 amino acids and was found to contract smooth muscle in rats and cause hyperglycemia in dogs (Tatemoto et al., 1983).
Neurological Research
- Galanin in the Central Nervous System : Galanin-like immunoreactivity occurs in widespread systems in the rat central nervous system (CNS) and intestine, suggesting its significant role in neurological processes (Rökaeus et al., 1984).
- cDNA Sequence and Ligand Binding : The sequencing of the cDNA encoding mouse galanin reveals its structural similarities across species, and studies have shown its high affinity for receptors in the mouse hypothalamic membranes (Lundkvist et al., 1995).
- Galanin and Neuronal Injury Responses : The presence of galanin in the rat and pig CNS and its increased concentration following spinal cord injury highlight its potential role in neuronal response to injuries (Ch'ng et al., 1985).
Endocrinological Research
- Galanin and Hormone Secretion : Human galanin, differing structurally from porcine and rat galanin, is implicated in potent effects on insulin and growth hormone secretion, showcasing species-specific actions (Evans & Shine, 1991).
- Galanin's Role in Growth Hormone Release : Research indicates that galanin stimulates growth hormone release in rats, suggesting a neuromodulatory role at the hypothalamic level (Ottlecz et al., 1986).
Receptor and Ligand Studies
- Galanin Receptors and Ligands : Various studies have focused on identifying and characterizing galanin receptors (GALR1, GALR2, GALR3) and their ligands, providing insights into the complex interaction of galanin with different receptor subtypes (Smith et al., 1997; Smith et al., 1998).
properties
Product Name |
Galanin (1-16), mouse, porcine, rat TFA |
|---|---|
Molecular Formula |
C₈₀H₁₁₇F₃N₂₀O₂₃ |
Molecular Weight |
1783.90 |
sequence |
One Letter Code: GWTLNSAGYLLGPHAI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Agtad[cfwkyc]V](/img/structure/B1574774.png)

